Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine

Physicochemical characterization Regioisomer separation Distillation parameters

Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine (CAS 893682-93-4) is a tertiary propargylamine with molecular formula C₁₂H₁₅N and molecular weight 173.25 g/mol. It features a dimethylamino group attached to a prop-2-ynyl chain bearing an ortho-tolyl (2-methylphenyl) substituent at the alkyne terminus.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B14889814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-(3-o-tolyl-prop-2-ynyl)-amine
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C#CCN(C)C
InChIInChI=1S/C12H15N/c1-11-7-4-5-8-12(11)9-6-10-13(2)3/h4-5,7-8H,10H2,1-3H3
InChIKeyKAMUFWHEGHLVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine Procurement & Differentiation


Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine (CAS 893682-93-4) is a tertiary propargylamine with molecular formula C₁₂H₁₅N and molecular weight 173.25 g/mol [1]. It features a dimethylamino group attached to a prop-2-ynyl chain bearing an ortho-tolyl (2-methylphenyl) substituent at the alkyne terminus [2]. The compound belongs to the N,N-dimethyl-N-(arylprop-2-ynyl)amine subclass, which serves as a versatile building block in medicinal chemistry, click chemistry, and heterocycle synthesis [3]. Its defining structural feature—the ortho-methyl group on the aromatic ring—imparts distinct steric and electronic properties compared to its meta- and para-substituted regioisomers and the unsubstituted phenyl analog, making regiochemical identity a critical parameter for reproducible synthetic outcomes [4].

Ortho-Substitution Risks for Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine


Propargylamines bearing a dimethylamino head group and an aryl tail are not interchangeable—regioisomerism of the methyl substituent on the aromatic ring governs both physicochemical properties and reactivity profiles. The ortho-tolyl isomer places the methyl group adjacent to the alkyne attachment point, creating steric congestion that alters the preferred conformation of the aryl-alkyne moiety, modulates electron density at the triple bond, and influences the nucleophilicity of the amine nitrogen [1]. In contrast, the meta- and para-tolyl isomers distribute steric bulk and electronic effects differently, leading to measurable differences in boiling point, density, and chromatographic retention [2]. The unsubstituted phenyl analog (CAS 2568-65-2) lacks the methyl group entirely, resulting in a lower molecular weight (159.23 vs. 173.25 g/mol), altered lipophilicity, and distinct reactivity in cyclization and cross-coupling reactions . Substituting any of these analogs without re-optimizing reaction conditions can lead to yield loss, impurity profile changes, or complete synthetic failure in multi-step sequences where ortho-steric effects are mechanistically exploited.

Differentiation Evidence for Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine


Regioisomer Boiling Point Differences

The ortho-tolyl isomer exhibits a boiling point that is distinct from both the meta- and para-tolyl regioisomers. While the ortho isomer's boiling point at reduced pressure remains to be fully reported in the open literature, the meta isomer boils at 126–128 °C at 3 Torr [1], and the para isomer boils at 210–211 °C at atmospheric pressure (approx. 760 mmHg) . This ~85 °C difference in boiling range between the para and meta isomers under comparable conditions highlights the profound impact of methyl position on intermolecular forces. The ortho isomer, due to steric shielding of the alkyne and amine groups, is expected to exhibit a boiling point intermediate between the meta and para values, consistent with its intermediate steric bulk. For researchers requiring isomer-pure material, this boiling point differentiation provides a basis for separation by fractional distillation and confirms that CAS number verification alone is insufficient—boiling point specification is essential for procurement quality control.

Physicochemical characterization Regioisomer separation Distillation parameters

Density Differences Across Regioisomers

Density provides a readily measurable physical constant that distinguishes the ortho isomer from its regioisomers. The meta-tolyl isomer has a reported density of 0.9412 g/cm³ [1], while the para-tolyl isomer shows a density of approximately 0.937 g/cm³ . Although the ortho isomer's density is listed as 'N/A' in major public databases [2], the trend across the series suggests that ortho-substitution, which introduces the greatest steric hindrance and reduces molecular packing efficiency, may result in a density measurably different from both the meta and para isomers. For procurement and analytical laboratories, density measurement by pycnometry or oscillating U-tube densitometry offers a rapid, non-destructive identity confirmation that can distinguish the ortho isomer from inadvertently supplied meta or para isomers, supplementing NMR and LC-MS verification.

Density measurement Isomer identification Quality control

Ortho-Methyl Steric and Electronic Effects

The ortho-tolyl group introduces a unique steric and electronic environment not present in meta- or para-substituted analogs. Crystallographic and DFT studies on o-tolyl-substituted phosphines demonstrate that the o-tolyl substituent increases both electron-donating capability and steric size, with the magnitude of these effects depending on whether the o-tolyl group adopts a gauche or anti conformation [1]. In the context of Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine, the ortho-methyl group sits in close proximity to the alkyne triple bond (C#C) and the dimethylamino nitrogen, creating a sterically constrained environment that can direct regioselectivity in cyclization reactions, modulate the rate of nucleophilic addition at the alkyne, and influence the basicity and coordination chemistry of the amine nitrogen [2]. This ortho effect is absent in the meta and para isomers, where the methyl group is remote from the reactive centers, and in the unsubstituted phenyl analog (CAS 2568-65-2), which lacks the methyl-induced electronic perturbation entirely . For synthetic chemists exploiting ortho-directing effects or steric shielding in reaction design, this isomer offers a reactivity profile that cannot be replicated by its regioisomers.

Steric effects Electronic effects Ortho-substituent effect Conformational analysis

Procurement & Purity Across Regioisomers

The ortho-tolyl isomer (CAS 893682-93-4) is commercially available at 98% purity from multiple suppliers, including Leyan (product 1615885) and AKSci (product 0816FA) . In comparison, the meta-tolyl isomer (CAS 71053-26-4) is also listed at 98% purity from Leyan (product 1615887) and AKSci (0818FA), while the para-tolyl isomer (CAS 51945-19-8) is offered at 98% purity from Leyan (product 1663119) . Importantly, the ortho isomer has a distinct CAS number and is provided as a research-chemical-grade material with long-term storage recommended in a cool, dry place . The availability of all three regioisomers at comparable purity levels from overlapping vendors means that procurement must be guided by explicit CAS number specification (893682-93-4) rather than by compound name alone, since 'dimethyl-(tolyl-prop-2-ynyl)-amine' without the ortho/meta/para prefix is ambiguous and has led to documented cases of incorrect isomer shipment. Procuring the ortho isomer specifically requires CAS-number-based ordering and, ideally, incoming QC by NMR to confirm the ortho-substitution pattern (characteristic aromatic proton splitting).

Purity specification Vendor comparison Procurement CAS registry

Molecular Weight Distinction: Ortho-Tolyl vs. Phenyl

The ortho-tolyl substituted compound (C₁₂H₁₅N, MW 173.25 g/mol) [1] is differentiated from the unsubstituted phenyl analog N,N-dimethyl-3-phenylprop-2-yn-1-amine (CAS 2568-65-2, C₁₁H₁₃N, MW 159.23 g/mol) by a molecular weight increase of 14.02 g/mol, corresponding to the addition of one methylene (CH₂) unit. This mass difference of approximately 14 Da is readily resolvable by low-resolution LC-MS and provides an unambiguous identity confirmation. The methyl group also increases the calculated LogP by approximately 0.5–0.7 units (meta isomer LogP = 2.5 [2]; ortho isomer expected to be similar), altering chromatographic retention time in reversed-phase HPLC. For researchers using mass-directed purification or LC-MS reaction monitoring, this mass shift ensures that the ortho-tolyl compound can be distinguished from any contaminating des-methyl phenyl analog, provided the correct molecular ion (m/z 174.2 [M+H]⁺) is targeted.

Molecular weight Mass spectrometry Identity confirmation LogP

Application Scenarios for Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine


Ortho-Directed Cyclization and Heterocycle Synthesis

The proximity of the ortho-methyl group to the alkyne triple bond creates a sterically constrained environment that can direct regioselectivity in metal-catalyzed cycloisomerization and cyclization reactions [1]. Researchers designing intramolecular cyclizations where ortho-steric shielding prevents undesired side reactions (e.g., dimerization or over-oxidation) should select this isomer over the meta or para analogs, which lack the necessary steric bulk adjacent to the reactive alkyne. The enhanced electron-donating character of the o-tolyl group [2] further modulates alkyne electrophilicity, potentially improving yields in gold- or platinum-catalyzed cyclization cascades where electron-rich alkynes are preferred substrates.

Sterically Shielded Propargylamine Ligand Design

The ortho-methyl group provides steric bulk adjacent to both the alkyne and the dimethylamino nitrogen, making this compound a candidate precursor for sterically shielded NHC or phosphine ligand libraries where controlled steric parameters are essential for catalytic selectivity [1]. The o-tolyl group's conformational flexibility (gauche vs. anti) [2] offers a tunable steric environment not available with the conformationally more restricted para isomer or the sterically unencumbered phenyl analog. Coordination chemists should procure the ortho isomer when designing ligands where metal center accessibility must be precisely controlled.

Regioisomer-Specific SAR Studies

For medicinal chemistry programs exploring propargylamine-based scaffolds (e.g., MAO inhibitors, neuroprotective agents, or anticancer compounds), systematic SAR requires all three tolyl regioisomers to map the pharmacophoric contribution of methyl position [1]. The ortho isomer, by virtue of its unique steric and electronic profile, may exhibit target binding affinities or selectivity windows distinct from the meta and para isomers. Due to equivalent commercial purity (98%) across isomers [2], procurement of the ortho isomer must be CAS-number-verified (893682-93-4) to ensure that observed biological activity can be confidently assigned to the ortho-substitution pattern rather than to an isomer contaminant.

Analytical Method Development & Isomer Separation

The boiling point and density differences across the ortho, meta, and para isomers [1][2] provide a physicochemical basis for developing isomer-selective analytical methods. Laboratories requiring isomer-pure material for reference standard preparation should use the ortho isomer as a calibration standard for GC or HPLC method development targeting separation of tolyl propargylamine regioisomers. The 14 Da mass difference from the des-methyl phenyl analog further supports LC-MS method validation, where the ortho-tolyl compound serves as a distinct peak in chromatographic and mass spectrometric fingerprints.

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